![molecular formula C8H13ClO B2450424 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one CAS No. 2567489-80-7](/img/structure/B2450424.png)
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one” is a chlorinated ketone with a cyclopropyl group. The presence of the ketone functional group (C=O) and the chloro group (Cl) can influence its reactivity and properties .
Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered carbon ring. This ring is known for its angle strain due to the 60° bond angles, which are much smaller than the ideal 109.5° bond angles for sp3 hybridized carbon atoms . The compound also contains a chlorine atom and a ketone functional group .Chemical Reactions Analysis
The compound contains a ketone functional group, which is known to undergo a variety of chemical reactions, including nucleophilic addition and reduction. The presence of the chlorine atom also allows for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone group could increase its polarity, influencing its solubility in different solvents . The chlorine atom could also influence its reactivity .Aplicaciones Científicas De Investigación
Anti-inflammatory Compounds
- Analog Synthesis for Anti-inflammatory Activity : Compounds related to butan-2-one derivatives, like 4-(6-methoxy-2-naphthyl)butan-2-one, have been synthesized and tested for anti-inflammatory activity. These compounds, with small lipophilic groups and a butan-2-one side chain, showed promising activity, indicating potential applications in anti-inflammatory drug development (Goudie et al., 1978).
Crystal Structure and Synthesis
- Synthesis and Structural Characterization : The compound (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, synthesized and characterized by spectroscopy, showcased potential in exploring new chemical structures and in crystallography research (Wu et al., 2015).
Diversity-Oriented Synthesis
- Synthesis of Chlorinated Arenes : One-pot cyclizations of chlorinated butadienes have been used to prepare various chlorosalicylates, demonstrating their utility in the synthesis of chlorinated arenes, a crucial aspect in organic chemistry (Wolf et al., 2009).
Hydrolytic Resolution
- Resolution of Cyclopropyl Azolides : The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, was improved via enzymatic processes, indicating applications in pharmaceutical synthesis (Wang et al., 2019).
Cyclopropane-Based Drug Design
- Chiral Cyclopropane Units for Histamine Analogues : The design of chiral cyclopropanes as conformationally restricted analogues of histamine highlights the use of cyclopropane rings in drug design, enhancing understanding of bioactive conformations (Kazuta et al., 2002).
Mecanismo De Acción
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-7(6)2-3-8(10)5-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMUIYPWRLUQZ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

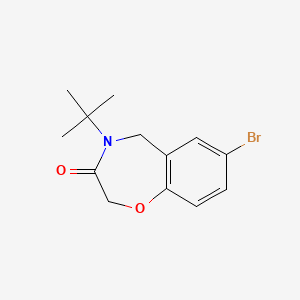
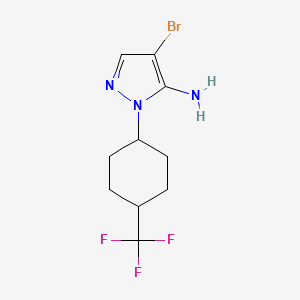
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)

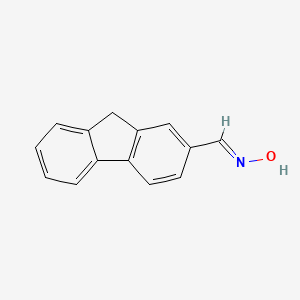

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
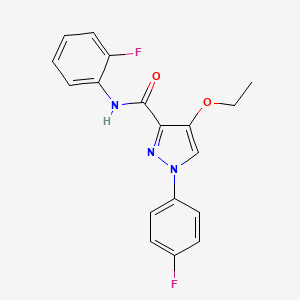
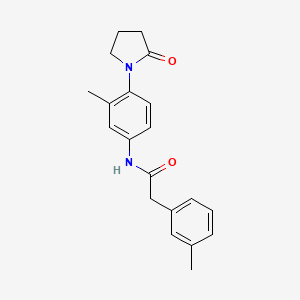
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)
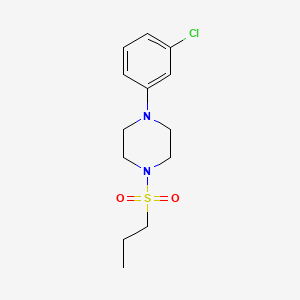
![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)
